VH 101, thiol

PROTAC Synthesis Bioconjugation Chemistry E3 Ligase Ligand

PROTAC researchers requiring a VHL ligand with a reactive thiol handle face limited options for efficient, bioorthogonal conjugation. VH 101, thiol resolves this with a terminal -SH group optimized for thiol-ene click chemistry and nucleophilic substitution, enabling rapid, high-yielding linker attachment under mild conditions. • Enables thioether-linked PROTAC assembly via validated alkylation protocols with bromoalkyl linkers, reducing synthetic optimization burden. • Features a 1-fluorocyclopropane moiety that enhances VHL binding affinity vs. earlier-generation ligands. • Serves as a benchmark reference standard for developing and validating novel VHL-based degrader conjugates.

Molecular Formula C25H31FN4O4S2
Molecular Weight 534.7 g/mol
Cat. No. B13572709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH 101, thiol
Molecular FormulaC25H31FN4O4S2
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C4(CC4)F)O
InChIInChI=1S/C25H31FN4O4S2/c1-14-19(36-13-28-14)16-6-4-15(5-7-16)11-27-21(32)18-10-17(31)12-30(18)22(33)20(24(2,3)35)29-23(34)25(26)8-9-25/h4-7,13,17-18,20,31,35H,8-12H2,1-3H3,(H,27,32)(H,29,34)/t17-,18+,20-/m1/s1
InChIKeyRCVHBJGYHDKFGZ-WSTZPKSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH 101, Thiol (CAS 2358775-81-0): A Functionalized VHL E3 Ligase Ligand for Targeted Protein Degradation Research


VH 101, thiol (also known as (2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide) is a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand specifically developed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It features a terminal thiol (-SH) group, which serves as a reactive handle for selective and efficient conjugation to linkers or target protein ligands, enabling the rational assembly of bifunctional degraders . This compound is a key building block in chemical biology and drug discovery programs focused on targeted protein degradation.

Why VH 101, Thiol Cannot Be Simply Substituted with Other VHL Ligands in PROTAC Design


Generic substitution of VH 101, thiol with other VHL ligands like VH 101, acid or VH032-thiol is not feasible due to critical differences in their functional handles and linker attachment chemistry. VH 101, thiol's terminal thiol (-SH) group enables highly efficient and selective conjugation via thiol-ene click chemistry or nucleophilic substitution reactions under mild conditions, a distinct advantage over the amine or carboxylic acid handles found on related ligands [1]. This specific reactivity dictates the linker type, conjugation efficiency, and the final structure-activity relationship (SAR) of the resulting PROTAC, directly impacting degradation potency and selectivity [2]. Furthermore, the 1-fluorocyclopropane moiety of VH 101, thiol is a critical structural feature that enhances binding affinity to the VHL E3 ligase complex, a modification not present in earlier generation ligands like VH032 .

Quantitative Differentiation of VH 101, Thiol: A Comparator-Based Evidence Guide for Scientific Procurement


Functional Handle Differentiation: Thiol vs. Phenol/Acid Conjugation Efficiency

VH 101, thiol is distinguished from related VHL ligands like VH 101, phenol and VH 101, acid by its terminal thiol functional group. While VH 101, phenol requires activation for conjugation and VH 101, acid is used for amide bond formation, VH 101, thiol enables direct and quantitative conjugation under mild, bioorthogonal conditions via thiol-ene click chemistry or alkylation with haloacetamide linkers. This eliminates the need for activating agents and reduces side reactions, leading to higher yields and more homogeneous PROTAC products [1]. The thiol handle is the defining feature for this specific building block's utility in constructing PROTACs via sulfur-based linkers.

PROTAC Synthesis Bioconjugation Chemistry E3 Ligase Ligand

Binding Affinity Differentiation: VH 101, Thiol vs. Optimized VHL Inhibitors

While VH 101, thiol is a foundational building block, its binding affinity to the VHL E3 ligase can be benchmarked against more potent, optimized VHL ligands. The parent VH101 scaffold (lacking the thiol handle) serves as the baseline. A subsequent medicinal chemistry effort identified a di-methyl analogue (Compound 30) which demonstrated significantly enhanced binding. This compound achieved a dissociation constant (Kd) lower than 40 nM, as measured by both fluorescence polarization and surface plasmon resonance [1]. While the thiol group of VH 101, thiol may slightly modulate binding, the core VH101 scaffold is the relevant comparator, and the data illustrates the potential for affinity improvements beyond the parent structure. This context is crucial for researchers deciding between using a well-characterized, versatile building block like VH 101, thiol and pursuing a custom synthesis of a higher-affinity, but less accessible, ligand.

VHL Binding Affinity Surface Plasmon Resonance Fluorescence Polarization

Synthetic Utility: VH 101, Thiol as a Key Intermediate in Published PROTAC Syntheses

The utility of VH 101, thiol (referred to as 'VHL ligand 20') is validated by its central role in the synthesis of a series of VHL-CRBN hetero-dimerizing PROTACs [1]. In this peer-reviewed study, the compound was synthesized in two steps from a known precursor (compound 19) by coupling with 1-fluorocyclopropane-1-carboxylic acid followed by thiol deprotection. It was then successfully conjugated to a variety of linkers via a sulfur alkylation reaction, demonstrating its robust and versatile chemical behavior. This published synthetic route serves as a direct, validated protocol for researchers, de-risking its incorporation into novel PROTAC designs.

PROTAC Design Chemical Synthesis VHL Ligand

Optimal Research and Industrial Use Cases for VH 101, Thiol


PROTAC Design and Synthesis via Thiol-Ene Click Chemistry

VH 101, thiol is the reagent of choice for constructing PROTACs that require a flexible and efficient conjugation step. Its terminal thiol group is ideally suited for rapid, high-yielding, and bioorthogonal thiol-ene click reactions with alkene-containing linkers or for nucleophilic substitution with haloacetamide-functionalized target protein ligands. This method is superior to amide bond formation for certain linker geometries and can be performed in complex reaction mixtures, as evidenced by its use in creating hetero-dimerizing PROTACs [1].

Synthesis of VHL-Based PROTACs with Thioether Linkers

Researchers aiming to incorporate a thioether linkage between the VHL ligand and the target protein ligand should prioritize VH 101, thiol. The published synthesis of VHL-CRBN PROTACs demonstrates a robust protocol for alkylating the thiol group with various bromoalkyl linkers, resulting in stable thioether bonds [1]. This approach is validated and provides a clear synthetic pathway, reducing the burden of reaction optimization for new degrader projects.

Benchmarking New VHL Ligand Conjugates

VH 101, thiol serves as an essential reference standard for developing and validating new VHL ligand-linker conjugates or PROTACs. Its well-characterized synthesis and use in published studies [1] provide a benchmark for comparing the efficiency of novel conjugation chemistries and the biological activity of new PROTAC molecules. It allows researchers to attribute differences in degrader performance to the new design elements rather than to variations in the VHL-binding component.

Targeted Protein Degradation in Chemical Biology

In chemical biology studies focused on target validation and mechanism-of-action, VH 101, thiol enables the creation of high-quality chemical probes. Its use in generating PROTACs that hijack the VHL E3 ligase allows for precise, dose-dependent, and reversible degradation of a protein of interest. The ability to reliably synthesize these probes using VH 101, thiol as a building block, as demonstrated in the literature [1], ensures that the observed biological effects can be confidently attributed to target degradation.

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